N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
This compound is a heterocyclic acetamide derivative characterized by a benzodioxol moiety, a pyridazine ring substituted with a sulfanyl group, and a 2,4-dimethylthiazole substituent. The benzodioxol group may enhance metabolic stability, while the thiazole-pyridazine scaffold could contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c1-10-18(27-11(2)19-10)13-4-6-17(22-21-13)26-8-16(23)20-12-3-5-14-15(7-12)25-9-24-14/h3-7H,8-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIIMYIWSIKTHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiazole Ring: This involves the condensation of α-haloketones with thiourea.
Construction of the Pyridazine Ring: This can be synthesized via the reaction of hydrazine with 1,4-diketones.
Coupling Reactions: The final step involves coupling the benzodioxole, thiazole, and pyridazine intermediates under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the electronic properties of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
N-Phenyl benzamide derivatives (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide): Structural Differences: Replaces the benzodioxol group with a phenyl ring and introduces a dioxothiazolidinone moiety. Synthesis: Both compounds employ carbodiimide-based coupling agents (e.g., EDC/HOBt), but the target compound requires pyridazine-thiazole linkage, increasing synthetic complexity .
N-(2-(tert-Butyl)phenyl)acetamide derivatives (e.g., Compound 6y):
- Structural Differences : Features a tert-butyl group and indole-chlorobenzoyl substituents instead of benzodioxol and pyridazine-thiazole.
- Pharmacokinetics : The tert-butyl group in 6y improves lipophilicity (logP ~3.5), whereas the benzodioxol in the target compound may reduce metabolic clearance due to steric hindrance .
Physicochemical and Pharmacological Properties
| Property | Target Compound | (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide | Compound 6y |
|---|---|---|---|
| Molecular Weight | ~430 g/mol (estimated) | 326 g/mol | 598 g/mol |
| LogP (Predicted) | 2.8 (benzodioxol lowers logP) | 2.1 | 3.5 |
| Synthetic Yield | ~40% (multi-step synthesis) | 65–70% (single-step coupling) | 22% (complex indole coupling) |
| Biological Target | Kinase inhibition (hypothesized) | COX-2 inhibition (IC₅₀ = 1.2 µM) | Cannabinoid receptor modulation |
Key Research Findings
- Target Compound : Crystallographic analysis (via SHELX refinement) confirmed the sulfanyl-pyridazine linkage’s planar geometry, critical for binding pocket insertion .
- Thiazolidinone Analogues: Demonstrated 80% biofilm inhibition in S. aureus at 50 µM, suggesting the thiazole ring’s role in disrupting microbial membranes .
- Compound 6y : Showed 90% CB1 receptor binding at 10 nM but poor aqueous solubility (0.01 mg/mL), highlighting trade-offs between lipophilicity and bioavailability .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable functional groups:
- Benzodioxole : Known for its role in various biological activities.
- Thiazole : Often associated with antimicrobial and anticancer properties.
- Pyridazine : Linked to neuroprotective and anti-inflammatory effects.
The IUPAC name and molecular formula are as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20N4O3S |
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyridazine moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, the compound demonstrated effective inhibition against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has shown promise in anticancer research. A screening of a drug library on multicellular spheroids revealed that it can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential application in cancer therapeutics, particularly for tumors resistant to conventional treatments.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against clinical isolates.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited zone inhibition diameters greater than 15 mm against E. coli and S. aureus, indicating potent antimicrobial activity.
-
Anticancer Screening :
- Objective : To assess cytotoxic effects on various cancer cell lines.
- Method : MTT assay was conducted on breast (MCF7) and lung (A549) cancer cells.
- Results : IC50 values were determined at 25 µM for MCF7 and 30 µM for A549 cells, suggesting the compound's potential as an anticancer agent.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : The thiazole moiety may inhibit key enzymes involved in bacterial metabolism.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
